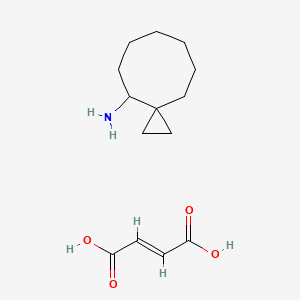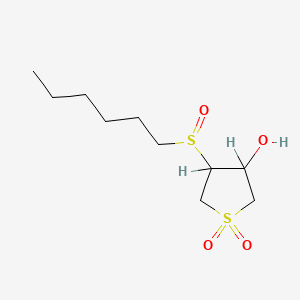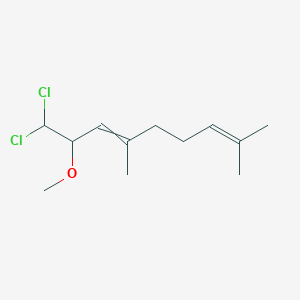![molecular formula C9H11Cl2O4P B14431761 Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate CAS No. 79296-56-3](/img/structure/B14431761.png)
Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3,4-dichlorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate typically involves the reaction of 3,4-dichlorobenzaldehyde with dimethyl phosphite in the presence of a base such as triethylamine. The reaction is carried out under inert and dry conditions to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action include the inhibition of key metabolic processes in microorganisms and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl [(substitutedphenyl)(hydroxy)methyl]phosphonates: Variants with different substituents on the phenyl ring.
Uniqueness
Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate is unique due to the presence of the 3,4-dichlorophenyl group, which imparts specific chemical and biological properties. The dichlorophenyl group enhances the compound’s stability and reactivity, making it suitable for various applications .
Eigenschaften
CAS-Nummer |
79296-56-3 |
|---|---|
Molekularformel |
C9H11Cl2O4P |
Molekulargewicht |
285.06 g/mol |
IUPAC-Name |
(3,4-dichlorophenyl)-dimethoxyphosphorylmethanol |
InChI |
InChI=1S/C9H11Cl2O4P/c1-14-16(13,15-2)9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,1-2H3 |
InChI-Schlüssel |
QKKPIWIMORBREO-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(C1=CC(=C(C=C1)Cl)Cl)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



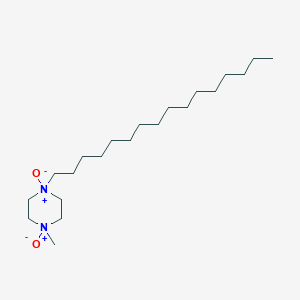
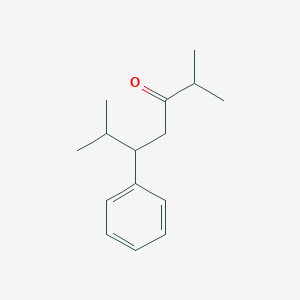
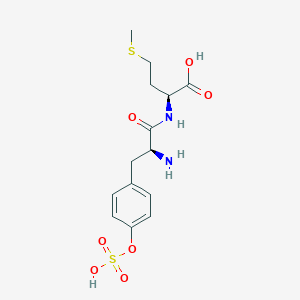
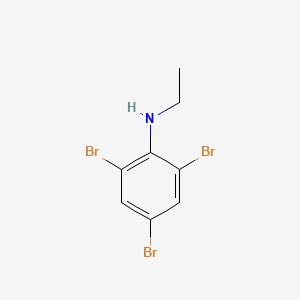

![2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14431702.png)
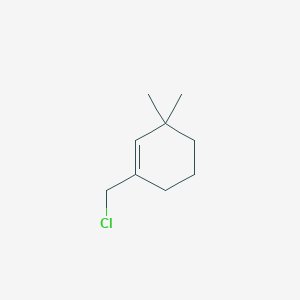
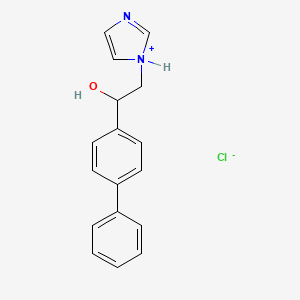
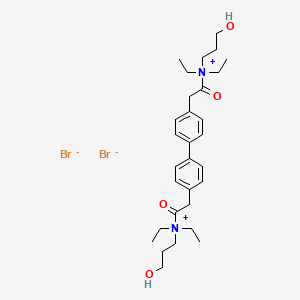
![Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate](/img/structure/B14431729.png)
